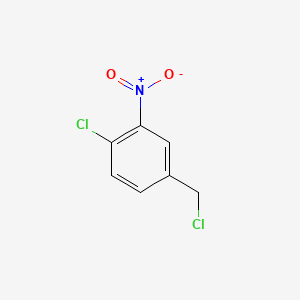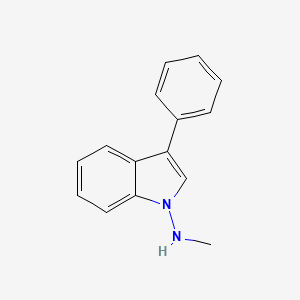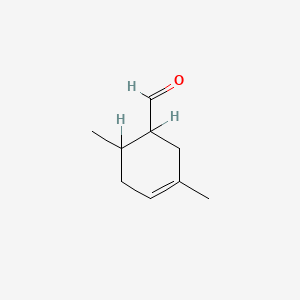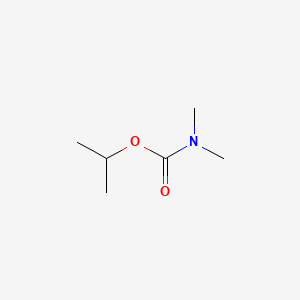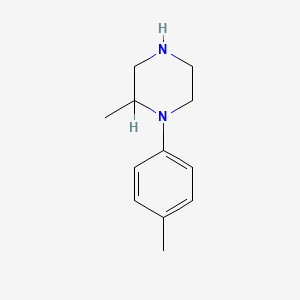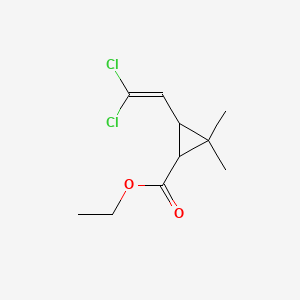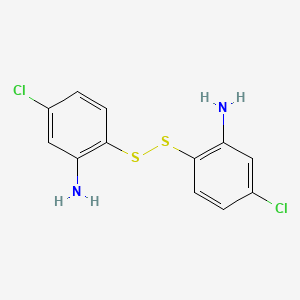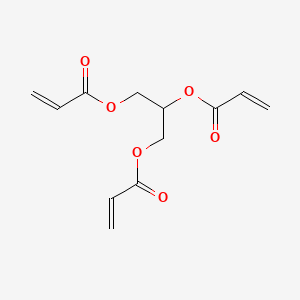
甘油三丙烯酸酯
描述
Glycerol triacrylate is a low viscosity trifunctional monomer . It has a fast curing speed and high hardness . Due to the introduction of propoxy, it has good flexibility, low skin irritation, good pigment wetting, and dispersion . It is used in ink, plastic coatings, pressure-sensitive adhesives, photoresists, wood coatings, and other fields .
Synthesis Analysis
The synthesis of Glycerol triacrylate is done by an esterification reaction between glycerin and acrylic acid . The product, called GA, was characterized by infrared and nuclear magnetic resonance (NMR- 1a) spectroscopy .
Molecular Structure Analysis
The molecular formula of Glycerol triacrylate is C12H14O6 . Its average mass is 254.236 Da and its Monoisotopic mass is 254.079041 Da .
Chemical Reactions Analysis
Glycerol triacrylate can be used in photocatalytic processes to address challenges and opportunities for its implementation . The mechanisms of glycerol photoreforming and photo-oxidation as well as their gaseous (like hydrogen) and value-added liquid products are analyzed .
Physical And Chemical Properties Analysis
Glycerol triacrylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 278.9±7.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 115.5±18.2 °C . The index of refraction is 1.470 .
科学研究应用
1. 3D打印和组织工程中的应用
甘油三丙烯酸酯衍生物,如甘油-3 己内酯-三丙烯酸酯(Gly-3CL-TA)和甘油-6 己内酯-三丙烯酸酯(Gly-6CL-TA),已被开发用于紫外数字光投影(DLP)3D打印技术。这些化合物无细胞毒性,可降解,并具有在组织工程中的潜在应用。Gly-3CL-TA变体以其较低的粘度和更均匀的逐层结构而闻名,而Gly-6CL-TA在打印后表现出更高的弯曲强度和模量(Lin et al., 2020)。
2. 用于组织工程中的聚合物支架
基于甘油的聚合物,包括利用源自甘油的三丙烯化乳酸寡聚物的聚合物,已被合成用作组织工程中的聚合物支架。这些材料具有抗细胞粘附、配体固定和可降解的特性,使其适用于各种生物医学应用(Han & Hubbell, 1997)。
3. 有机-无机凝胶中的作用
三丙烯酸甘油丙氧基酯(GPTA),一种三丙烯酸酯单体,已被用于通过溶胶-凝胶过程制备刚性、微孔硅胶棒。这些材料适用于需要光学透明性的应用,并在各种科学和工业领域具有潜力(Wójcik & Klein, 1994)。
4. 聚(甘油硬脂酸酯)(PGS)在生物医学应用中的应用
聚(甘油硬脂酸酯)(PGS),一种从甘油合成的可降解聚合物,在软组织替代和工程中具有广泛应用,如心肌、血液、神经和软骨组织。PGS还被用于药物传递、组织粘合剂和硬组织再生应用的研究(Rai et al., 2012)。
5. 甘油聚合物的进展
由于其多样的组成和生物医学应用,甘油聚合物引起了人们的关注。它们正在被研究作为药物传递的载体、组织修复的密封剂或涂层,以及具有抗菌活性的剂(Zhang & Grinstaff, 2014)。
6. 甘油在环境和工业应用中的作用
已经进行了关于甘油在环境和工业应用中的研究,例如开发用于废水中甘油测定的分子印迹聚合物(MIP)传感器。这些传感器价格低廉、准确,并具有环境监测的潜力(Motia et al., 2020)。
7. 甘油衍生物在陶瓷制造中的应用
甘油的丙烯酰衍生物,甘油单丙烯酸酯,已被用于通过原位聚合塑造氧化锆陶瓷,展示了其在陶瓷技术和聚合物化学中的实用性(Idzkowska et al., 2014)。
安全和危害
For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The rapid advances in biodiesel technologies in recent years and the generation of huge amounts of glycerol as a by-product have led to a glycerol glut in the market and a significant drop in its price . The development of suitable techniques for glycerol valorization has recently attracted considerable attention and the photocatalytic process emerged as a forefront technology that integrates solar energy with glycerol conversion at ambient temperature and atmospheric pressure .
Relevant Papers
- “Investigation of UV-curable alkyd coating properties” - This paper discusses the synthesis of four types of UV- (meth)acrylate curable alkyds and two glycerol-based reactive diluents, including glycerol triacrylate .
- “RAFT thermoplastics from glycerol: a biopolymer for development of…” - This paper discusses the increasing demand for bioderived plastics and rubbers and the large supply of glycerol makes it an excellent starting chemical for the production of biopolymers .
- “Current developments and future trends in photocatalytic glycerol valorization: process analysis” - This paper discusses the mechanisms of glycerol photoreforming and photo-oxidation as well as their gaseous (like hydrogen) and value-added liquid products .
- “Triacrylate of glycerin synthesis and use in network polymer;Sintese do…” - This paper discusses the synthesis and characterization of a new cross linker: the glyceryl triacrylate .
- “Kinetic modeling of glycerol acetylation catalyzed by styrene…” - This paper discusses the kinetic modeling of glycerol acetylation .
作用机制
Target of Action
Glycerol triacrylate is a multifunctional monomer that is used in a variety of applications, including as a crosslinking agent in polymer production . The primary targets of glycerol triacrylate are the polymer chains themselves. By interacting with these chains, glycerol triacrylate can create crosslinks that enhance the properties of the resulting polymer .
Mode of Action
Glycerol triacrylate interacts with its targets through a process known as free radical polymerization . In this process, the acrylate groups on the glycerol triacrylate molecule are highly reactive and can form covalent bonds with other molecules, creating a crosslinked network. This crosslinking process results in a polymer with enhanced mechanical and thermal properties .
Biochemical Pathways
For instance, glycerol can be converted into glycerol-3-phosphate, which is a key intermediate in both lipid metabolism and glycolysis .
Pharmacokinetics
It’s known that similar compounds, such as glyceryl trinitrate, have a bioavailability of 10-20%, a half-life of 2-8 minutes, and undergo extensive non-hepatic metabolism .
Result of Action
The primary result of glycerol triacrylate’s action is the formation of a crosslinked polymer network. This network has enhanced mechanical and thermal properties compared to non-crosslinked polymers. In addition, the crosslinking process can also improve the polymer’s resistance to solvents and other chemicals .
Action Environment
The action of glycerol triacrylate can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process, while the presence of certain initiators can accelerate it . Additionally, temperature can also affect the rate of polymerization, with higher temperatures generally leading to faster reaction rates .
属性
IUPAC Name |
2,3-di(prop-2-enoyloxy)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOMSLRUSTQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969841 | |
| Record name | Propane-1,2,3-triyl triprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5459-38-1 | |
| Record name | Glycerol triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol triacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane-1,2,3-triyl triprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-propanetriyl triacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the mechanical properties of Glycerol triacrylate-based materials, and how can they be modified?
A1: Glycerol triacrylate, being a trifunctional monomer, readily forms crosslinked networks upon polymerization. The mechanical properties of these networks are influenced by the degree of crosslinking. Studies on electron beam-cured Glycerol triacrylate films revealed that increasing the radiation dose enhances the film's mechanical strength. [] This is attributed to the increased crosslink density achieved with higher radiation doses. Furthermore, incorporating liquid crystals into Glycerol triacrylate-based systems can significantly alter the mechanical behavior. For instance, adding nematic liquid crystal E7 to Glycerol triacrylate resulted in a plasticizing effect, decreasing the Young's modulus, rubbery state modulus, and glass transition temperature. [] This highlights the possibility of tailoring the mechanical properties of Glycerol triacrylate-based materials for specific applications by controlling the crosslinking density and incorporating additives.
Q2: How is Glycerol triacrylate used in drug delivery systems, and what are its advantages?
A2: Glycerol triacrylate is being explored as a building block for biocompatible polymers suitable for drug delivery applications. One approach involves synthesizing hyperbranched poly(ester amine)s (PEAs) through the Michael addition reaction between hydrophilic Glycerol triacrylate and low-molecular-weight polyethylenimine (LMW-PEI). [] These PEAs effectively condense DNA, forming nanoparticles suitable for intracellular delivery. Notably, PEAs exhibited lower toxicity compared to PEI 25K and showed promising gene transfection efficiency in vitro and in vivo. [] This enhanced biocompatibility and efficacy stem from the combination of the osmotically active glycerol backbone in PEAs and the endosomal buffering capacity of PEI amine groups. []
Q3: What are the environmental implications of using Glycerol triacrylate?
A3: While Glycerol triacrylate itself doesn't appear extensively studied for its environmental impact, its incorporation into various materials necessitates considering their end-of-life management. For instance, Glycerol triacrylate is used in UV-curable coatings for wood. [] The biobased nature of some formulations suggests potential for biodegradability, offering a more sustainable alternative to traditional fossil-fuel-derived coatings. Research into recycling strategies and the development of biodegradable Glycerol triacrylate derivatives could further minimize its environmental footprint.
Q4: Can you explain the clean production method of alkoxylation glycerol triacrylate and its advantages?
A4: A clean production method for alkoxylation glycerol triacrylate (ethoxylation and propoxylation) has been developed, addressing the issue of organic wastewater pollution in its traditional production. [] This method features several steps including esterification, neutralization, absorption of generated salts using magnesium polysilicate, dehydration, filtration, and decoloration using calcium bentonite. [] This method yields high-purity ethoxylation glycerol triacrylate and propoxylation glycerol triacrylate while significantly reducing environmental pollution, showcasing a successful approach for sustainable chemical manufacturing.
Q5: How does Glycerol triacrylate contribute to the development of improved color filters?
A5: Glycerol triacrylate plays a vital role in the formulation of photosensitive resin compositions used in color filters for display devices like liquid crystal displays. [] When incorporated with a zinc phthalocyanine green pigment, an epoxy resin, and a modified monomer, Glycerol triacrylate contributes to enhancing the brightness, fairness, and chemical resistance of the final color filter. [] This highlights its versatility in optimizing the performance of advanced optical materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



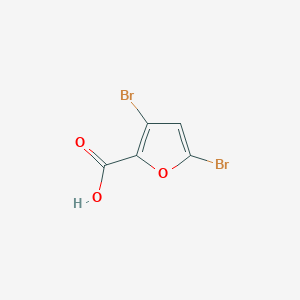

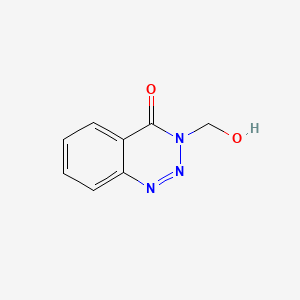
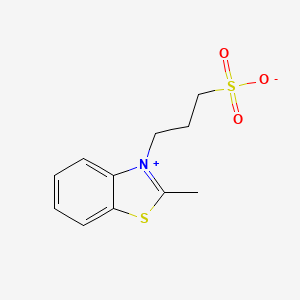
![(1R,7S)-2,3,4,5,6,9-Hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene](/img/structure/B1606405.png)
